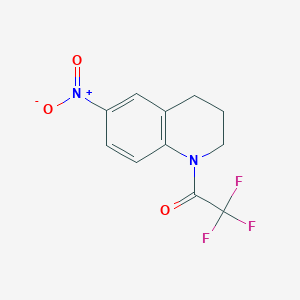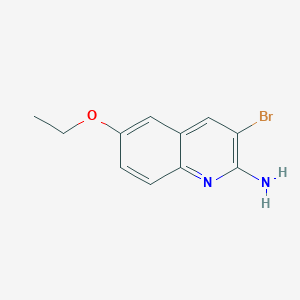amino}acetic acid](/img/structure/B11850264.png)
2-{[(Tert-butoxy)carbonyl](2-fluorophenyl)amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-(2-Fluorophenyl)glycine, also known as (tert-butoxycarbonyl)aminoacetic acid, is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of 2-fluorophenylglycine. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites of the molecule without interference from the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-(2-Fluorophenyl)glycine typically involves the protection of the amino group of 2-fluorophenylglycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water, under mild conditions .
Industrial Production Methods
Industrial production of N-BOC-(2-Fluorophenyl)glycine follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-BOC-(2-Fluorophenyl)glycine undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group is protected by the BOC group, allowing for selective coupling at other sites.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Carbodiimides such as EDC or DCC in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: 2-Fluorophenylglycine.
Substitution: Various substituted phenylglycines depending on the nucleophile used.
Coupling: Peptides and other complex molecules with the amino group selectively protected.
Wissenschaftliche Forschungsanwendungen
N-BOC-(2-Fluorophenyl)glycine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of N-BOC-(2-Fluorophenyl)glycine primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality, allowing for selective reactions to occur at other sites. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets, such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BOC-Phenylglycine: Similar structure but lacks the fluorine atom on the phenyl ring.
N-BOC-(4-Fluorophenyl)glycine: Similar structure with the fluorine atom at the para position.
N-BOC-(3-Fluorophenyl)glycine: Similar structure with the fluorine atom at the meta position.
Uniqueness
N-BOC-(2-Fluorophenyl)glycine is unique due to the presence of the fluorine atom at the ortho position on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C13H16FNO4 |
|---|---|
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
2-[2-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
JGNSTBLUXLKAEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



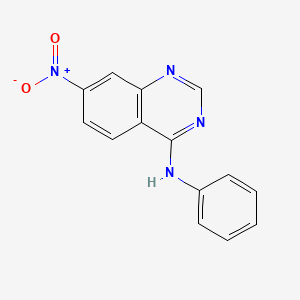

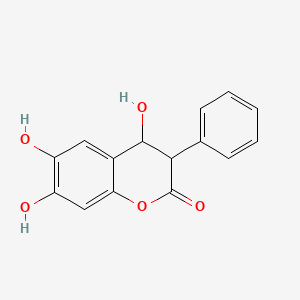
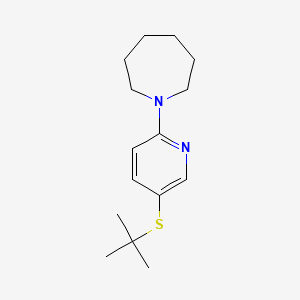

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)
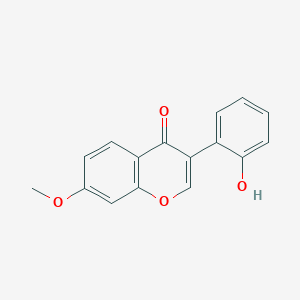


![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
